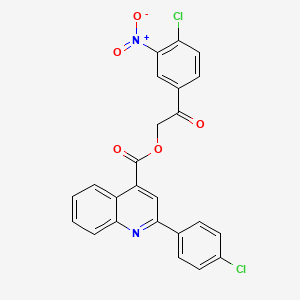![molecular formula C19H17ClN4O3 B11665613 3-(2-chlorophenyl)-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11665613.png)
3-(2-chlorophenyl)-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-chlorophenyl)-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a pyrazole ring, a chlorophenyl group, and a dimethoxyphenyl group. The presence of these functional groups contributes to its distinct chemical properties and reactivity.
Méthodes De Préparation
The synthesis of 3-(2-chlorophenyl)-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the condensation of 2-chlorobenzaldehyde with 2,5-dimethoxybenzaldehyde in the presence of a suitable catalyst to form the corresponding hydrazone. This intermediate is then cyclized with hydrazine hydrate to yield the final pyrazole derivative. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .
Analyse Des Réactions Chimiques
3-(2-chlorophenyl)-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Applications De Recherche Scientifique
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties, making it a subject of interest in drug discovery and development.
Medicine: Research has indicated its potential use in the development of new therapeutic agents for the treatment of various diseases, including cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of 3-(2-chlorophenyl)-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of key enzymes involved in cell proliferation, thereby exhibiting anticancer effects. Additionally, its antimicrobial activity is attributed to its ability to interfere with the synthesis of essential biomolecules in microorganisms .
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 3-(2-chlorophenyl)-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide stands out due to its unique combination of functional groups, which impart distinct chemical properties and biological activities. Similar compounds include:
3-(2-chlorophenyl)-5-((E)-{4-[(3,4-dichlorobenzyl)oxy]-3-nitrophenyl}methylidene)-2-thioxo-1,3-thiazolan-4-one: This compound shares the chlorophenyl group but differs in its overall structure and reactivity.
5-(2-chlorophenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide: This compound has a similar chlorophenyl group but includes a triazole ring and hydrosulfide group, leading to different chemical and biological properties.
Propriétés
Formule moléculaire |
C19H17ClN4O3 |
|---|---|
Poids moléculaire |
384.8 g/mol |
Nom IUPAC |
3-(2-chlorophenyl)-N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H17ClN4O3/c1-26-13-7-8-18(27-2)12(9-13)11-21-24-19(25)17-10-16(22-23-17)14-5-3-4-6-15(14)20/h3-11H,1-2H3,(H,22,23)(H,24,25)/b21-11+ |
Clé InChI |
IWODWDRHQQXRTK-SRZZPIQSSA-N |
SMILES isomérique |
COC1=CC(=C(C=C1)OC)/C=N/NC(=O)C2=CC(=NN2)C3=CC=CC=C3Cl |
SMILES canonique |
COC1=CC(=C(C=C1)OC)C=NNC(=O)C2=CC(=NN2)C3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]pyridine-3-carbohydrazide](/img/structure/B11665533.png)

![N'-[(E)-(3-bromophenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11665551.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11665555.png)
![N-(4-{[(2E)-2-(3,4-dimethoxybenzylidene)hydrazino]carbonyl}phenyl)-N-methylbenzenesulfonamide](/img/structure/B11665560.png)
![(5Z)-5-[3-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11665561.png)
![(5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11665564.png)
![ethyl (2E)-2-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11665572.png)
![2-{1-[4-(2-Methoxy-phenyl)-piperazin-1-ylimino]-ethyl}-phenol](/img/structure/B11665575.png)
![N'-[(Z)-(2,4-Dihydroxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11665576.png)
![N-({N'-[(E)-(4-Bromo-5-methylfuran-2-YL)methylidene]hydrazinecarbonyl}methyl)-N-(3-chloro-4-methoxyphenyl)benzenesulfonamide](/img/structure/B11665582.png)

![4H-Cyclopenta[b]thiophene-3-carboxylic acid, 5,6-dihydro-2-(2,4-difluorophenoxyacetylamino)-, isopropyl ester](/img/structure/B11665592.png)

